molecular formula C16H15ClFNO2 B2575500 2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1105228-07-6

2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide

Cat. No.: B2575500
CAS No.: 1105228-07-6
M. Wt: 307.75
InChI Key: BFUHBJSMPDJMFK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide is a substituted acetamide featuring a 4-chlorophenyl group attached to the acetamide backbone and an ethyl linker terminating in a 4-fluorophenoxy moiety. This structural configuration combines halogenated aromatic groups (Cl and F), which are known to enhance metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUHBJSMPDJMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCOC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with 4-fluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves multi-step organic reactions, including nucleophilic substitution processes where the chlorine atom can be replaced by various nucleophiles through SN1 or SN2 mechanisms. The compound's benzylic position enhances its reactivity, allowing for further modifications to create derivatives with improved biological activities.

Pharmacological Studies

The primary application of this compound lies in pharmacological research, where it is investigated for its potential therapeutic effects. It has shown interactions with specific molecular targets, including enzymes and receptors involved in various biological pathways. Preliminary studies suggest its potential as an anticonvulsant agent, similar to other derivatives evaluated for their efficacy against seizures .

Antimicrobial Activity

Research into related compounds indicates that this compound may exhibit antimicrobial properties. Structural modifications have resulted in derivatives with significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, suggesting that this compound could be explored further for its antibacterial potential.

Antitumor Activity

The compound's structural characteristics also suggest potential antitumor activity. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer cells (HT29). Modifications in the phenyl and fluorophenoxy groups may enhance the cytotoxicity of this compound, warranting further investigation into its use as an anticancer agent.

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound:

  • Anticonvulsant Evaluation : In animal models, certain derivatives exhibited significant anticonvulsant activity, particularly in maximal electroshock (MES) seizure tests. The most potent derivatives demonstrated binding to neuronal voltage-sensitive sodium channels, indicating a mechanism of action relevant for seizure control .
  • Cytotoxicity Assays : Compounds structurally related to this acetamide were tested on Jurkat T cells and HT29 cells, revealing that electron-donating groups significantly enhance cytotoxicity. This suggests that the presence of fluorine and other substituents in our compound could similarly influence its antitumor properties.
Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Significant antibacterial activity noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm formation
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition observed
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Synthesis Overview

StepReaction TypeKey Reagents
Step 1Nucleophilic substitutionChlorinated precursor
Step 2AlkylationFluorophenoxyethyl derivative
Final ProductPurificationChromatography methods

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogous acetamide derivatives (Table 1):

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Substituents Key Functional Groups Biological Activity Reference
2-(4-Chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide (Target) 4-Chlorophenyl, 4-fluorophenoxyethyl Chlorine, Fluorine, Ether, Amide Not explicitly reported Synthesized
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl, Chloroacetyl Chlorine, Fluorine, Amide Intermediate for heterocyclic synthesis
N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) 4-Chlorophenyl, 4-Nitrophenoxy Chlorine, Nitro, Ether, Amide Anticancer, Anti-inflammatory
2-(4-Chlorophenyl)-N-(2-[(4-chlorophenyl)sulfanyl]ethyl)acetamide 4-Chlorophenyl, 4-Chlorophenylsulfanylethyl Chlorine, Thioether, Amide Not reported (structural analog)
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 4-Fluorophenyl, Cyclohexyl, Propylacetamido Fluorine, Branched alkyl, Amide Synthetic study (no activity reported)
Key Observations:

Halogenation : The presence of Cl and F in the target compound is shared with analogs like 2-Chloro-N-(4-fluorophenyl)acetamide and compound 3c . Halogens improve lipophilicity and resistance to oxidative metabolism.

Ether Linkages: The 4-fluorophenoxyethyl group in the target compound is structurally distinct from the nitro-phenoxy group in 3c and the sulfanylethyl group in ’s compound . Ether linkages generally enhance solubility compared to thioethers.

Bioactivity Trends: Nitro and chloro substituents (e.g., 3c) correlate with anticancer activity, while benzimidazole-acetamide hybrids with chlorophenyl groups exhibit anthelmintic effects . The target’s fluorophenoxy group may confer unique target selectivity.

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : Analogous compounds like 2-Chloro-N-(4-fluorophenyl)acetamide exhibit intramolecular C–H⋯O interactions and intermolecular N–H⋯O hydrogen bonds, stabilizing crystal packing . The target compound’s ether oxygen may participate in similar interactions.

Biological Activity

2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a fluorophenoxy group, which contribute to its lipophilicity and may influence its interaction with various biological targets. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15ClFNO2\text{C}_{15}\text{H}_{15}\text{ClF}\text{N}\text{O}_{2}

This structure includes:

  • A chlorophenyl group
  • A fluorophenoxy group
  • An acetamide backbone

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have shown that derivatives of chlorophenyl compounds possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant Activity : The compound's structural analogs have been evaluated for their anticonvulsant properties in animal models. Studies suggest that modifications in the phenyl groups can enhance anticonvulsant efficacy .
  • Cholinesterase Inhibition : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating Alzheimer's disease .

The mechanism of action for this compound involves its interaction with specific biological targets. Techniques such as molecular docking studies have been employed to elucidate these interactions, revealing binding affinities to enzymes and receptors critical for its pharmacological effects.

Interaction Studies

  • Molecular Docking : Computational studies indicate that the compound may bind effectively to the active sites of cholinesterases, suggesting a mechanism by which it could enhance cholinergic transmission .
  • Binding Affinity : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, potentially leading to increased bioavailability and efficacy in vivo.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds, providing insights into the potential applications of this compound.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticonvulsantEnzyme inhibition
N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamideAntimicrobial, Anti-inflammatoryThiazole derivative activity
N-(3-chloroanilides)AnticonvulsantModifications enhance activity

Q & A

Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and amidation. For example, similar chloroacetamide derivatives are prepared by reacting substituted phenylamines with chloroacetyl chloride in anhydrous conditions, followed by coupling with phenoxyethyl groups. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride) and using aprotic solvents like dichloromethane under nitrogen atmosphere. Intermediate purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds, SC-XRD analysis reveals dihedral angles between aromatic rings (e.g., 83.08° between acetamide and benzene planes) and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) that stabilize the lattice. Data collection parameters include Mo Kα radiation (λ = 0.71073 Å) at 293 K, with refinement achieving R-factors <0.05 .

Q. Which spectroscopic techniques validate the compound’s purity and functional groups?

  • Methodological Answer :
  • FT-IR : Confirms amide C=O stretch (~1650–1680 cm⁻¹), aromatic C–Cl (~750 cm⁻¹), and C–F (~1220 cm⁻¹).
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), phenoxyethyl –OCH₂CH₂– (δ 3.8–4.3 ppm), and acetamide –CO–NH– (δ 2.1–2.3 ppm for CH₃, δ 8.1 ppm for NH).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ or [M–H]⁻ confirm molecular weight .

Advanced Research Questions

Q. How can computational methods optimize synthesis yields for low-yield reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers. For example, transition-state analysis of amide bond formation can pinpoint steric hindrance or electronic effects. Machine learning algorithms trained on reaction databases (e.g., PubChem) predict optimal solvents, catalysts, or temperatures. Experimental validation uses high-throughput screening (e.g., 96-well plates) to test computational predictions .

Q. How do intramolecular hydrogen bonds influence stability and reactivity?

  • Methodological Answer : Intramolecular C–H⋯O bonds (e.g., forming six-membered rings) reduce conformational flexibility, enhancing thermal stability. Forced degradation studies (e.g., heating at 100°C for 24h) combined with HPLC track decomposition products. Hydrogen bond disruption (via solvent polarity or substituent modification) correlates with increased reactivity in nucleophilic substitution .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Compare NMR data with SC-XRD-derived bond lengths/angles. For example, discrepancies in NH proton shifts may arise from dynamic effects (e.g., tautomerism), resolved via variable-temperature NMR.
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals, especially in aromatic regions.
  • X-ray Powder Diffraction (XRPD) : Distinguishes polymorphs when SC-XRD data conflicts with solution-phase spectroscopy .

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